molecular formula C20H21ClN2O4 B11158756 N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11158756
M. Wt: 388.8 g/mol
InChI Key: NHDGGBCIWYBUST-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorobenzyl and dimethoxyphenyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s structure suggests potential pharmacological properties, which could be explored for the development of new therapeutic agents.

    Industry: Its unique chemical properties may make it useful in the production of specialty chemicals, materials, or other industrial applications.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

When compared to other similar compounds, N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

  • N-(2-chlorobenzyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea
  • N-(2-chlorobenzyl)-N’-(4-chloro-2,5-dimethoxyphenyl)urea

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O4/c1-26-15-7-8-18(27-2)17(10-15)23-12-14(9-19(23)24)20(25)22-11-13-5-3-4-6-16(13)21/h3-8,10,14H,9,11-12H2,1-2H3,(H,22,25)

InChI Key

NHDGGBCIWYBUST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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